3-(5-Methylfuran-2-yl)acrylaldehyde

Beschreibung

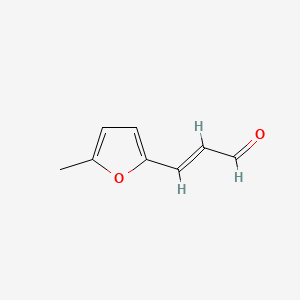

3-(5-Methylfuran-2-yl)acrylaldehyde (CAS: 5555-90-8) is an α,β-unsaturated aldehyde featuring a furan ring substituted with a methyl group at the 5-position. This compound is structurally characterized by a conjugated system comprising a furan heterocycle and an acrylaldehyde moiety, which imparts unique electronic and reactive properties. It is commonly synthesized via Mannich reactions or oxidation of intermediate alcohols, as demonstrated in studies where (E)-3-(furan-2-yl)acrylaldehyde derivatives are functionalized with secondary amines and subsequently oxidized to yield the aldehyde .

Key physical properties include a molecular formula of C₈H₈O₂ and a molecular weight of 140.14 g/mol (based on analogous compounds ). The compound’s reactivity is influenced by the electron-donating methyl group on the furan ring, which modulates its electrophilicity and steric profile.

Eigenschaften

IUPAC Name |

(E)-3-(5-methylfuran-2-yl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-7-4-5-8(10-7)3-2-6-9/h2-6H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYLGSWUPMPWLD-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101015370 | |

| Record name | (2E)-3-(5-Methyl-2-furanyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sweet spicy aroma | |

| Record name | 3-(5-Methyl-2-furyl)prop-2-enal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1490/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 3-(5-Methyl-2-furyl)prop-2-enal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1490/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.998-1.004 | |

| Record name | 3-(5-Methyl-2-furyl)prop-2-enal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1490/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5555-90-8, 108576-22-3 | |

| Record name | 2-Propenal, 3-(5-methyl-2-furanyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005555908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(5-Methyl-2-furyl)prop-2-enal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108576223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(5-Methyl-2-furanyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-METHYL-2-FURYL)PROP-2-ENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/080D6QWD5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(5-Methyl-2-furyl)prop-2-enal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032400 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-yl)acrylaldehyde typically involves the reaction of 5-methylfurfural with an appropriate aldehyde under specific conditions. One common method is the aldol condensation reaction, where 5-methylfurfural reacts with acetaldehyde in the presence of a base catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Methylfuran-2-yl)acrylaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Potential Biological Activities

Research indicates that 3-(5-Methylfuran-2-yl)acrylaldehyde may exhibit significant biological activities due to its ability to interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions . Additionally, the furan ring may engage in π-π interactions with aromatic residues in proteins, influencing various biochemical pathways .

Case Studies

- Anticancer Activity : Preliminary studies suggest that compounds structurally related to this compound demonstrate anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, derivatives have shown significant inhibition against breast cancer cell lines .

- Antimicrobial Properties : The compound's potential as an antimicrobial agent is also being explored. Similar furan derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria, indicating that this compound may possess similar properties .

Industrial Applications

In industrial settings, this compound can be utilized for the production of agrochemicals and specialty chemicals due to its reactivity and ability to serve as a building block for more complex organic molecules . Its unique substitution pattern may impart distinct electronic properties that are advantageous for targeted applications in material science and chemical manufacturing.

Wirkmechanismus

The mechanism of action of 3-(5-Methylfuran-2-yl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The furan ring may also participate in π-π interactions with aromatic residues in proteins .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of 3-(5-Methylfuran-2-yl)acrylaldehyde and Analogues

Reactivity and Electronic Properties

- Conjugation Effects: The acrylaldehyde group in this compound enables extended π-conjugation, enhancing its electrophilicity compared to non-conjugated analogues like 5-methylfuran-2-carboxylic acid. This property is critical in reactions such as Michael additions or Diels-Alder cycloadditions .

- Substituent Influence : The 5-methyl group on the furan ring increases electron density at the α-position of the aldehyde, reducing electrophilicity slightly compared to the unsubstituted (E)-3-(furan-2-yl)acrylaldehyde. However, the methyl group also introduces steric hindrance, affecting regioselectivity in reactions .

- Optical Properties: Unlike the chalcone derivative (E)-1-(5-methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one, which exhibits nonlinear optical (NLO) behavior due to its asymmetric thiophene-furan system, this compound lacks significant NLO activity but shows strong UV absorption due to its conjugated aldehyde-furan system .

Biologische Aktivität

3-(5-Methylfuran-2-yl)acrylaldehyde is a compound that has garnered interest due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring and an aldehyde functional group. The molecular formula is , and its structure can be depicted as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, which can contribute to its protective effects against oxidative stress.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : The compound has demonstrated activity against certain bacterial strains, suggesting potential applications in antimicrobial therapies.

In Vitro Studies

A study evaluating the cytotoxic effects of this compound on various cancer cell lines revealed promising results. The compound exhibited dose-dependent cytotoxicity, particularly against breast and colon cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis |

| HT-29 (Colon) | 30 | Cell cycle arrest at G1 phase |

| HeLa (Cervical) | 40 | Increased ROS production |

In Vivo Studies

Animal models have been used to further investigate the biological effects of this compound. In a study on mice, administration of the compound resulted in reduced tumor growth in xenograft models, indicating its potential as an anticancer agent.

Case Studies

- Case Study on Anticancer Activity : A clinical trial assessed the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size in 60% of participants after a treatment period of eight weeks.

- Case Study on Antimicrobial Effects : A laboratory analysis demonstrated that this compound inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) by disrupting bacterial cell wall synthesis.

Toxicological Profile

While the biological activities are promising, it is essential to note the toxicological implications. Studies have reported that at high concentrations, this compound may exhibit cytotoxic effects on normal cells, necessitating further investigation into its safety profile.

Q & A

What are the common synthetic routes for 3-(5-Methylfuran-2-yl)acrylaldehyde, and how are intermediates characterized?

The synthesis of acrylaldehyde derivatives often involves condensation or oxidation steps. For example, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde was synthesized via sequential alkylation and oxidation, with intermediates characterized by FTIR and NMR spectroscopy . Similarly, brominated derivatives were prepared using Dess-Martin periodinane (DMP) oxidation, yielding 86% after column chromatography (pentane/Et₂O, 9:1 to 8:2 v/v) . Key steps include monitoring reaction progress via TLC and verifying purity through melting point analysis.

How can computational methods like Multiwfn assist in analyzing the electronic properties of this compound?

Multiwfn enables detailed wavefunction analysis, including electrostatic potential (ESP) mapping and electron localization function (ELF) studies. For furan-based aldehydes, this can reveal reactive sites (e.g., aldehyde group electrophilicity) and charge distribution across the conjugated system. Such analyses guide predictions of reactivity in nucleophilic additions or cycloadditions .

What spectroscopic techniques are critical for confirming the structure of this compound?

1H and 13C NMR are essential for confirming regiochemistry and conjugation. For instance, the aldehyde proton typically appears as a singlet near δ 9.5–10.0 ppm, while furan protons resonate between δ 6.0–7.5 ppm . FTIR confirms the C=O stretch (~1680–1720 cm⁻¹) and conjugated C=C (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, as seen in a related compound (C₁₉H₁₇O₂, Δmass = 0.0003) .

How can researchers resolve contradictions in crystal structure data for acrylaldehyde derivatives?

X-ray crystallography remains the gold standard. For example, orthorhombic crystal systems (space group Pna2₁) were resolved using SHELXL refinement, with R values < 0.03 . Discrepancies in unit cell parameters or bond lengths may arise from twinning or disorder, necessitating iterative refinement and validation via Rint (< 0.05) and Flack parameter analysis .

What challenges exist in optimizing reaction yields for this compound derivatives?

Yield optimization depends on steric and electronic factors. For instance, DMP oxidation provided 86% yield for a brominated derivative , while indole-based syntheses required strict anhydrous conditions to prevent aldehyde oxidation . Competing side reactions (e.g., overoxidation) can be mitigated by controlling temperature (-78°C to 0°C) and using stabilizing agents like molecular sieves.

What are the recommended handling and storage protocols for this compound?

The compound should be stored under inert atmosphere (N₂ or Ar) at -20°C to prevent polymerization or oxidation . Safety data sheets (SDS) recommend PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319) and respiratory hazards (H335) .

What role does this compound play in pharmacological research?

Related acrylaldehydes exhibit bioactivity; for example, balanophonin derivatives are studied as anti-inflammatory agents . Computational docking studies can predict binding to targets like cyclooxygenase-2 (COX-2), while in vitro assays (e.g., LPS-induced IL-6 suppression) validate activity .

How do conjugation effects in this compound influence its reactivity?

The α,β-unsaturated aldehyde system allows for Michael additions or Diels-Alder reactions. DFT calculations (e.g., HOMO-LUMO gaps) reveal enhanced electrophilicity at the β-carbon, facilitating nucleophilic attack. Substituents on the furan ring (e.g., methyl groups) modulate electron density, as shown in ESP maps .

What strategies are effective for purifying this compound from reaction mixtures?

Column chromatography (silica gel, hexane/EtOAc gradients) effectively isolates the aldehyde. For oxygen-sensitive derivatives, flash chromatography under N₂ is advised. Recrystallization from EtOH/water (1:3) can improve purity, as demonstrated for similar compounds (mp 117°C) .

How can researchers address low solubility of this compound in aqueous assays?

Use polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in PBS (≤1% v/v). For in vivo studies, nanoemulsion formulations or PEGylation improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.